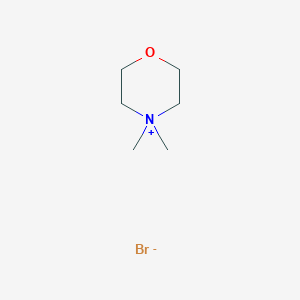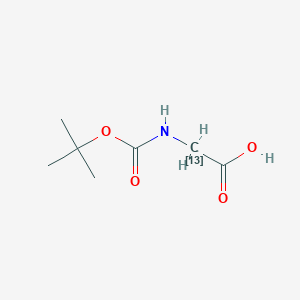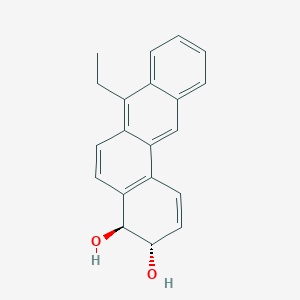
(Bromomethyl)cyclohexane
概要
説明
(Bromomethyl)cyclohexane is a chemical compound involved in various chemical synthesis processes. Its utility spans across different chemical reactions, where it plays a pivotal role due to its unique molecular structure and reactivity.
Synthesis Analysis
- The reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with 1,2-diaryl-1,2-diamine, followed by intramolecular bromo-amination, shows discrimination of two olefins in the cyclohexane system, utilized for the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).
- Synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives via urea catalysis under ultrasound showcases an environment-friendly approach with high yields (Li et al., 2012).
Molecular Structure Analysis
- 1,3,5-Tris(bromomethyl)-1,3,5-trialkylcyclohexanes, including (Bromomethyl)cyclohexane, have been synthesized and their structural properties investigated. The study reveals the strong influence of proximity effects on the reactivity of these highly substituted cyclohexanes (Hofmann et al., 2006).
Chemical Reactions and Properties
- The synthesis of cyclohexane- and cyclopentane-1,3-dione-2-spirocyclopropanes using (1-aryl-2-bromoethyl)-dimethylsulfonium bromides illustrates the compound's role in facilitating complex chemical transformations (Nambu et al., 2015).
Physical Properties Analysis
- The synthesis of Bromocyclohexane from potassium bromide and cyclohexanol in the presence of sulfuric acid provides insights into the physical properties of the compound, such as its high yield and purity under optimal conditions (Heng, 2008).
科学的研究の応用
Synthesis of Highly Substituted Cyclohexanes: The preparation of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes demonstrates the complexity in synthesizing highly substituted cyclohexanes due to strong proximity effects influencing their reactivity (Hofmann et al., 2006).
Formation of a Soluble Tri-Grignard Reagent: The reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran yields a soluble tri-Grignard reagent, which is significant in organometallic chemistry (Boudjouk et al., 1985).
Asymmetric Synthesis: Intramolecular bromo-amination of 1,4-cyclohexadiene aminal has been used for asymmetric synthesis of (-)-gamma-lycorane, showcasing the compound's role in creating specific molecular structures (Fujioka et al., 2006).
Synthesis of Chiral Segments for Diterpenoids: A bromomethyl-cyclohexane derivative was used as a starting compound for synthesizing chiral segments, which are key building blocks for taxane-type diterpenoids (Kitagawa et al., 1984).
Bromination of Cyclohexanes: Studies on the bromination of cyclohexanes provide insights into the temperature effects on product distribution, demonstrating the compound's significance in synthetic chemistry (Altundas, 2019).
Catalysis and Hydrogenation: Research on platinum nanoparticle shape effects on benzene hydrogenation indicates that cyclohexane can be a product molecule, showing the application in catalysis and industrial processes (Bratlie et al., 2007).
Environmental Bioremediation: A study on the degradation of cyclohexane by Rhodococcus sp. EC1 highlights the potential use of (Bromomethyl)cyclohexane derivatives in environmental cleanup and bioremediation (Lee & Cho, 2008).
Membrane Reactors for Dehydrogenation: A microporous silica membrane reactor for cyclohexane dehydrogenation shows potential in energy applications, such as hydrogen storage and transport (Koutsonikolas et al., 2012).
Safety and Hazards
作用機序
Target of Action
(Bromomethyl)cyclohexane, also known as Cyclohexylmethyl bromide , is a chemical compound used in organic synthesis, pharmaceuticals, and agrochemicals
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including elimination reactions
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 76-77 °c/26 mmhg and a density of 1269 g/mL at 25 °C . These properties could influence its bioavailability and distribution within the body.
Action Environment
The action of (Bromomethyl)cyclohexane can be influenced by various environmental factors. For instance, its flammability and volatility could affect its stability and efficacy. Additionally, its insolubility in water could influence its distribution and action within aqueous environments in the body.
特性
IUPAC Name |
bromomethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWSLBWDFJMSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180190 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)cyclohexane | |
CAS RN |
2550-36-9 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (bromomethyl)cyclohexane used in the synthesis of biologically active compounds?
A1: (Bromomethyl)cyclohexane serves as a crucial starting material for creating a variety of compounds, including those with potential as CDK2 inhibitors. For instance, it's utilized in the synthesis of 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and their 5-cyano-NNO-azoxy derivatives []. These compounds exhibit promising activity against CDK2, a protein implicated in the development of various cancers.
Q2: Can you explain the role of (bromomethyl)cyclohexane in the synthesis pathway of these CDK2 inhibitors?
A2: In the synthesis of these CDK2 inhibitors, (bromomethyl)cyclohexane is first reacted with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction, facilitated by microwave heating, results in the alkylation of the pyrimidine ring, introducing the cyclohexylmethoxy group, a key structural feature for CDK2 inhibition []. This step highlights the compound's role in building the core structure of the target molecules.
Q3: The research mentions modifications at the 2-position of the pyrimidine ring. How does the structure of the substituent at this position influence the biological activity of these CDK2 inhibitors?
A3: Research indicates that incorporating linear or less sterically hindered amines at the 2-position of the pyrimidine ring can lead to slightly improved activity against CDK2 compared to the lead compound NU6027 []. Conversely, bulkier substituents at this position tend to decrease the inhibitory activity. This suggests that steric hindrance around the 2-position can interfere with the molecule's binding to CDK2.
Q4: The research mentions the use of (bromomethyl)cyclohexane in the synthesis of chiral segments for taxane-type diterpenoids. Could you elaborate on this application?
A4: Taxane-type diterpenoids are complex natural products with significant medicinal value, particularly as anticancer agents. (Bromomethyl)cyclohexane, derived from d-camphor, can be utilized to create chiral segments that mimic the left-hand side of these intricate molecules []. These segments serve as crucial building blocks in the total synthesis of taxanes, allowing chemists to access these valuable compounds in a controlled and efficient manner.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




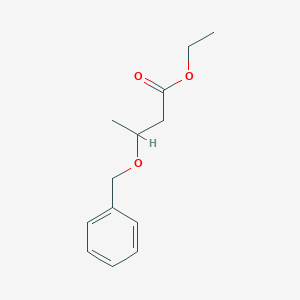
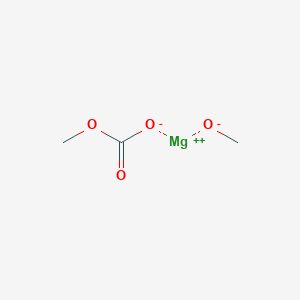
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
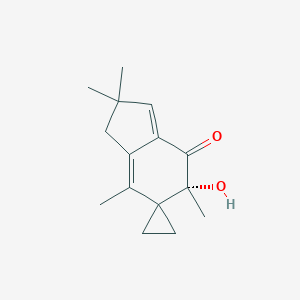
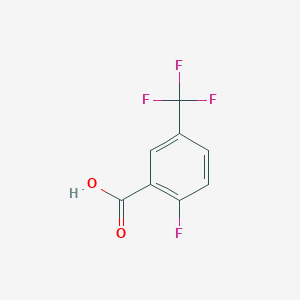
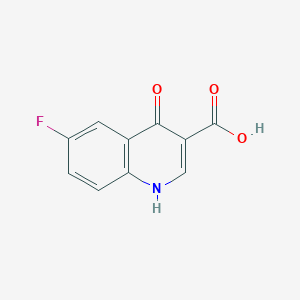
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

